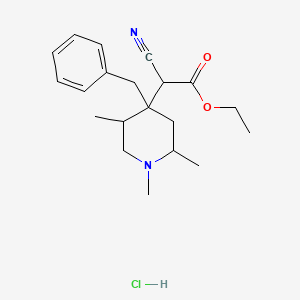![molecular formula C23H27N3O3 B5219225 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole, also known as MPPI, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been shown to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes. This modulation of the sigma-1 receptor has been implicated in the neuroprotective effects of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole can protect neuronal cells from oxidative stress and apoptosis. In vivo studies have shown that 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has several advantages for use in lab experiments. It is a highly selective fluorescent probe for the sigma-1 receptor, which allows for imaging of this receptor in living cells and tissues. 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole in lab experiments. Its fluorescent properties can be affected by factors such as pH and temperature, which can complicate data interpretation. 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole also has limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole. One area of interest is the development of new derivatives of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole with improved properties, such as increased selectivity or solubility. Another area of interest is the exploration of the mechanism of action of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole and its effects on cellular processes. 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has also shown potential for use in the treatment of neurodegenerative diseases, and further research is needed to explore its therapeutic potential in humans. Finally, the use of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole as a tool for the study of the sigma-1 receptor in various physiological processes warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole involves several steps, including the reaction of 4-methoxybenzaldehyde with propylamine to form 4-methoxybenzylpropylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminophenol to form 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole. The synthesis of 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been optimized to increase yield and purity, and various modifications to the reaction conditions have been explored.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been studied for its potential use as a fluorescent probe for imaging of the brain. This compound has been shown to selectively bind to the sigma-1 receptor, which is found in high concentrations in the brain. The sigma-1 receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. 2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-10-25-11-13-26(14-12-25)23(27)18-6-9-20-21(16-18)29-22(24-20)15-17-4-7-19(28-2)8-5-17/h4-9,16H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIOBTPBBDBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(ethylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5219142.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219150.png)
![N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5219154.png)



![3-butoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5219187.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)